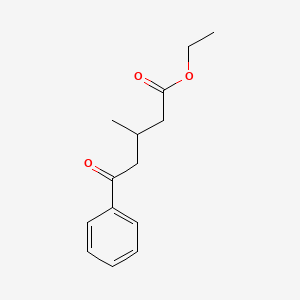

Ethyl 3-methyl-5-oxo-5-phenylvalerate

概要

説明

Ethyl 3-methyl-5-oxo-5-phenylvalerate: is an organic compound with the molecular formula C14H18O3. It is a derivative of valeric acid and is characterized by the presence of an ethyl ester group, a methyl group, a ketone group, and a phenyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-5-oxo-5-phenylvalerate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-5-oxo-5-phenylvaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

化学反応の分析

Types of Reactions: Ethyl 3-methyl-5-oxo-5-phenylvalerate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: 3-methyl-5-oxo-5-phenylvaleric acid.

Reduction: 3-methyl-5-hydroxy-5-phenylvalerate.

Substitution: Various substituted esters or amides.

科学的研究の応用

Medicinal Chemistry

Ethyl 3-methyl-5-oxo-5-phenylvalerate is being explored for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit promising antimicrobial and anticancer properties. For instance, derivatives of this compound have shown cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer treatment.

Case Studies:

- A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of related compounds on cancer cell lines, indicating that structural modifications can enhance potency.

Biocatalysis

This compound has been investigated for its enantioselective reduction capabilities using whole-cell biocatalysts. The biotransformation processes yield high conversions and selectivities, making it a candidate for synthesizing chiral alcohols, which are valuable in pharmaceuticals .

Research Findings:

- In one study, the use of engineered Escherichia coli demonstrated conversion rates exceeding 99% for specific reactions involving this compound derivatives .

Material Science

The structural attributes of this compound suggest its utility in developing new materials. Its reactivity can be harnessed to create polymers or coatings with enhanced properties for industrial applications.

作用機序

The mechanism of action of ethyl 3-methyl-5-oxo-5-phenylvalerate depends on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The ketone group can undergo reduction or oxidation, depending on the enzyme and cofactors involved. The phenyl group may interact with aromatic binding sites in proteins or enzymes, influencing the compound’s biological activity.

類似化合物との比較

- Ethyl 3-methyl-5-oxo-5-phenylpentanoate

- Ethyl 3-methyl-5-oxo-5-phenylhexanoate

- Ethyl 3-methyl-5-oxo-5-phenylbutanoate

Uniqueness: Ethyl 3-methyl-5-oxo-5-phenylvalerate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both a ketone and an ester group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

生物活性

Ethyl 3-methyl-5-oxo-5-phenylvalerate is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a phenyl group, a keto group, and an ester functional group. Its structural properties can influence its interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Binding : The compound could potentially bind to receptors, influencing signaling pathways within cells.

Cytotoxicity Studies

In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, similar esters have shown promising results in inhibiting cell proliferation in breast cancer and leukemia cell lines. This raises the possibility that this compound may also exhibit cytotoxic properties.

Case Studies

- Study on Antifungal Activity : A study investigated the antifungal efficacy of several esters against Candida species. While this compound was not explicitly tested, structural analogs demonstrated significant antifungal activity, suggesting potential for similar effects .

- Cytotoxicity in Cancer Research : Research involving derivatives of phenylvalerates indicated that certain compounds could induce apoptosis in cancer cells. The mechanisms involved included the activation of caspases and modulation of mitochondrial pathways .

Data Table: Comparison of Biological Activities

| Compound Name | Antifungal Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Potential (not tested) | Not established | Enzyme inhibition, receptor binding |

| Ethyl 2-(3,4-dimethoxybenzoyl)-5-oxo-5-phenylvalerate | Yes | 10 µM | Apoptosis induction |

| Ethyl 4-(4-chlorophenoxy)-2-methylbutanoate | Moderate | 15 µM | Cell cycle arrest |

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 3-methyl-5-oxo-5-phenylvalerate be optimized for high yield and purity?

- Methodological Answer : The synthesis can be optimized using a two-step approach: (1) condensation of 3-methyl-5-oxo-5-phenylpentanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester, followed by (2) purification via fractional crystallization or column chromatography. Reaction conditions (temperature, solvent polarity, and catalyst concentration) should be systematically varied to maximize yield. Purity can be confirmed using HPLC with a C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the ester group (δ ~4.2 ppm for -OCH₂CH₃ in -NMR) and ketone functionality (δ ~200–210 ppm in -NMR).

- IR : Identify carbonyl stretches (C=O of ester at ~1740 cm⁻¹ and ketone at ~1710 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography (if crystalline) resolves bond lengths and angles .

Q. How can hydrogen-bonding interactions in the crystal structure of this compound be analyzed?

- Methodological Answer : Apply graph set analysis (GSA) as described by Bernstein et al. to classify hydrogen bonds into motifs like (donor-acceptor chains) or (ring motifs). Use software like Mercury to visualize interactions and calculate geometric parameters (distance, angle). Crystallographic data refinement via SHELXL ensures accurate hydrogen atom positioning .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies (e.g., bond length variations >0.02 Å) may arise from thermal motion or disorder. Refine data using SHELXL with anisotropic displacement parameters and Twinning Law analysis. Validate results against simulated powder XRD patterns to confirm phase purity. Cross-check with DFT-optimized geometries (e.g., Gaussian09) for electronic consistency .

Q. What computational methods predict the reactivity of the ketone and ester groups in this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces (EPS) and localize electrophilic/nucleophilic sites. Use Fukui indices (, ) to predict regioselectivity in reactions (e.g., nucleophilic attack at the ketone). Compare with experimental kinetic data (e.g., hydrolysis rates under acidic/basic conditions) .

Q. How can solvent effects influence the compound’s conformational stability in solution?

- Methodological Answer : Conduct variable-temperature -NMR in deuterated solvents (DMSO-d₆, CDCl₃) to observe rotamer populations. Calculate energy barriers using Eyring plots. Molecular dynamics simulations (MD, AMBER force field) can model solvent interactions and predict dominant conformers .

Q. What strategies mitigate systematic errors in quantifying trace impurities during synthesis?

- Methodological Answer : Implement a quality-by-design (QbD) approach:

- Use orthogonal methods (e.g., GC-MS for volatile impurities, LC-MS for non-volatiles).

- Validate limits of detection (LOD) via calibration curves with spiked standards.

- Apply statistical process control (SPC) to monitor batch-to-batch variability .

Q. Data Presentation and Reproducibility

Q. How should crystallographic data for this compound be reported to ensure reproducibility?

- Methodological Answer : Include CIF files with full refinement details (R factors, residual density maps) and deposit in the Cambridge Structural Database (CSD). Use ORTEP-3 to generate thermal ellipsoid plots, ensuring atomic displacement parameters are annotated. Document twinning or disorder corrections applied during SHELXL refinement .

Q. What statistical methods are appropriate for analyzing reaction yield data across multiple trials?

- Methodological Answer : Perform ANOVA to assess significance of variables (e.g., temperature, catalyst). Use Tukey’s HSD post-hoc test for pairwise comparisons. Report confidence intervals (95%) and standard deviations. For non-normal distributions, apply Kruskal-Wallis tests .

特性

IUPAC Name |

ethyl 3-methyl-5-oxo-5-phenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)10-11(2)9-13(15)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWFBAQVWOMRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503160 | |

| Record name | Ethyl 3-methyl-5-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73249-95-3 | |

| Record name | Ethyl 3-methyl-5-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。